1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with an iodine atom at the phenyl ring’s 3-position and a trifluoromethylthio (-SCF₃) group at the 2-position.
Properties
Molecular Formula |
C10H8F3IOS |
|---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[3-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)5-7-3-2-4-8(14)9(7)16-10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
XGDWDGMNDLWNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)I)SC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogens and Thioether Groups
1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)
- Structure : Methylthio (-SCH₃) at the 3-position instead of trifluoromethylthio (-SCF₃) and lacks iodine.
- Molecular Formula : C₁₀H₁₂OS .
- Molar Mass : 180.27 g/mol .
- Key Differences: The methylthio group is less electron-withdrawing than trifluoromethylthio, leading to reduced electrophilicity at the ketone.
- Applications : Likely intermediates in pharmaceuticals; methylthio groups are common in bioactive molecules.
B. 1-[4-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanone (Entry 7456, )
- Structure: Trifluoromethylthio group at the 2-position and trifluoromethyl (-CF₃) at the 4-position on an ethanone backbone.
- Molecular Formula : C₁₀H₆F₆OS .
- Molar Mass : 288.21 g/mol .
- Key Differences: Ethanone (acetophenone derivative) vs. propan-2-one backbone alters steric and electronic profiles. Substituent positions (4-CF₃ vs. 3-I in the target compound) affect conjugation and intermolecular interactions.
C. 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Compound 1, )
- Structure: Chlorine on a thiophene ring conjugated to an enone system.
- Key Differences :
- Heterocyclic thiophene vs. benzene ring reduces aromatic stabilization.
- Presence of a conjugated double bond enhances reactivity in Michael additions or cyclizations.
Physicochemical Properties
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